molecular formula C14H15F3N4O B2440000 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine CAS No. 923877-39-8

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

Cat. No.: B2440000
CAS No.: 923877-39-8
M. Wt: 312.296
InChI Key: KMGMZEJFRXZZCO-UHFFFAOYSA-N
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Description

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine (CAS 923877-39-8) is a high-value chemical compound with the molecular formula C14H15F3N4O and a molecular weight of 312.29 g/mol . This complex molecule is built from two key pharmacophoric motifs: a piperazine ring and a 1,2,4-oxadiazole heterocycle substituted with a trifluoromethylphenyl group . The 1,2,4-oxadiazole ring is a known ester isostere and is present in various biologically active compounds, functioning as an essential part of the pharmacophore, a flat aromatic linker, or a modulator of molecular properties . The integration of the piperazine moiety is of significant interest in medicinal chemistry, as this scaffold is found in compounds targeting a wide range of diseases . The trifluoromethyl group is a common structural feature used to enhance a compound's metabolic stability, lipophilicity, and binding affinity . As such, this compound serves as a versatile and sophisticated building block in drug discovery programs, particularly for researchers developing new therapeutic agents for conditions such as diabetes, inflammation, cancer, and infectious diseases . It can be used as a key intermediate in the synthesis of more complex molecules or evaluated for its intrinsic biological activity. The product is offered with a Certificate of Analysis to ensure batch-specific quality and identity. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(22-20-13)9-21-6-4-18-5-7-21/h1-3,8,18H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMZEJFRXZZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with Piperazine: The final step involves coupling the oxadiazole intermediate with piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H17Cl2F3N4O
  • Molecular Weight : 385.21 g/mol
  • CAS Number : 1171190-56-9

The structural features of this compound include a piperazine ring and a 1,2,4-oxadiazole moiety, which are known to contribute to its biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine exhibit significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)0.67Induction of apoptosis
HCT-116 (Colon)0.80Inhibition of cell proliferation
ACHN (Renal)0.87Disruption of cell cycle

These findings suggest that the compound can induce apoptosis and inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against several microbial strains:

Microbial StrainActivityMechanism
Mycobacterium bovisStrong inhibitionTargeting fatty acid biosynthesis
Staphylococcus aureusModerate inhibitionDisruption of membrane integrity

These results indicate that the compound can potentially be developed into an antimicrobial treatment option .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative with a structure similar to that of this compound was tested in a Phase II clinical trial for metastatic melanoma and demonstrated significant tumor size reduction.
  • Case Study 2 : In vitro studies showed that another oxadiazole derivative significantly reduced bacterial load in Staphylococcus aureus infections.

These case studies underline the compound's potential in treating both cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic agonist, binding to serotonin receptors and mimicking the effects of serotonin. This interaction can modulate various physiological processes, including mood regulation, pain perception, and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)piperazine: A closely related compound with similar structural features but lacking the oxadiazole ring.

    1-(4-(Trifluoromethyl)phenyl)piperazine: Another similar compound with the trifluoromethyl group attached at a different position on the phenyl ring.

    1-(3-(Trifluoromethyl)phenyl)-4-methylpiperazine: A derivative with an additional methyl group on the piperazine ring.

Uniqueness

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research.

Biological Activity

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C14H17Cl2F3N4O
  • Molecular Weight : 385.21 g/mol
  • CAS Number : 1171190-56-9

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazole have shown IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Effects : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar oxadiazole derivatives possess potent activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
  • Neuroprotective Properties : Preliminary studies indicate that oxadiazole derivatives may also offer neuroprotective effects. In models of cerebral ischemia, compounds similar to this piperazine derivative have been shown to prolong survival times in mice and decrease mortality rates .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Type Cell Line/Organism IC50/Effect Reference
AnticancerMCF-7 (Breast Cancer)IC50 = 15.63 µM
AnticancerMEL-8 (Melanoma)IC50 = 0.65 - 2.41 µM
AntibacterialStaphylococcus aureusMIC = 2 µg/ml
AntibacterialEscherichia coliMIC = 7 µg/ml
NeuroprotectiveCerebral Ischemia ModelProlonged survival time

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 and MEL-8 cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    • Research focused on the antimicrobial properties of oxadiazole derivatives showed promising results against resistant bacterial strains. The study highlighted a specific derivative that outperformed traditional antibiotics in efficacy against S. aureus with a minimum inhibitory concentration (MIC) comparable to standard treatments .
  • Neuroprotective Activity :
    • In an experimental model of acute cerebral ischemia, the compound demonstrated significant neuroprotective effects by reducing neuronal death and improving functional outcomes in treated animals .

Q & A

Q. What are the key synthetic routes for 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of an amidoxime intermediate with a trifluoromethylphenyl-substituted carboxylic acid derivative under reflux conditions .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using propargyl bromide in DMF with K₂CO₃ as a base) .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization are standard .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integration .
  • Mass Spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for pharmacological studies) .

Q. What are the primary structural features influencing its potential bioactivity?

  • The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups .
  • The trifluoromethylphenyl group increases lipophilicity and electron-withdrawing effects, improving target binding .
  • The piperazine moiety facilitates solubility and interaction with biological targets (e.g., enzymes, receptors) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?

  • Catalyst Optimization : Use CuSO₄·5H₂O and sodium ascorbate for "click chemistry" triazole formations (yields >90%) .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while temperature control (20–25°C) reduces side reactions .
  • Workflow Adjustments : Sequential addition of reagents and inert atmosphere (argon) prevent oxidation of sensitive intermediates .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay Standardization : Validate protocols using positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .
  • Dose-Response Studies : Perform 8-point concentration curves to ensure reproducibility .
  • Target Selectivity Screening : Use kinase panels or proteome-wide profiling to rule off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What are the stability challenges under varying pH and temperature conditions?

  • pH Sensitivity : Degradation occurs at extremes (pH <2 or >10), requiring buffered solutions for in vitro assays .
  • Thermal Stability : Store at –20°C in amber vials to prevent photodegradation; room-temperature storage is feasible for short-term use .

Q. How does isomerism (e.g., oxadiazole ring tautomerism) impact pharmacological activity?

  • Stereochemical Analysis : Use NOESY NMR to confirm dominant tautomers .
  • Activity Comparison : Synthesize and test isomers separately (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole derivatives) .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Advanced Purification : Employ preparative HPLC for isomers or hygroscopic intermediates .
  • Scale-Up Challenges : Optimize solvent volumes and catalyst recovery for cost-effective production .

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